E3 ligase Ligand-Linker Conjugates 9

Catalog No.
S006853
CAS No.
1835705-59-3
M.F
C40H63ClN4O10S
M. Wt
827.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 9

CAS Number

1835705-59-3

Product Name

E3 ligase Ligand-Linker Conjugates 9

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H63ClN4O10S

Molecular Weight

827.5 g/mol

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1

InChI Key

XIGXWMDJELQVSW-WYMKREKISA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Description

E3 ligase Ligand-Linker Conjugates 9 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 ligase ligand-linker conjugates 9 are building blocks for a promising technique in targeted protein degradation known as PROTAC (Proteolysis Targeting Chimera) []. These conjugates consist of two key components:

  • E3 ligase ligand: This portion binds to a specific E3 ubiquitin ligase enzyme, which plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for protein degradation [].
  • Linker: This flexible spacer connects the E3 ligase ligand to another moiety that can bind to the target protein. The linker's length and properties influence the interaction between the target protein and the E3 ligase [].

Mechanism of Action in PROTAC Technology:

  • Target Engagement: The PROTAC molecule, containing the E3 ligase ligand-linker conjugate and a target protein binding moiety, recruits the target protein through its specific ligand.
  • E3 Ligase Recruitment: The E3 ligase ligand portion of the conjugate binds to the E3 ubiquitin ligase, bringing the target protein in close proximity.
  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.
  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome, a cellular machinery responsible for protein breakdown [].

E3 Ligase Ligand-Linker Conjugate 9 as a Research Tool:

This specific conjugate often features (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected via a linker []. Researchers can utilize E3 Ligase Ligand-Linker Conjugate 9 as a starting point for the development of PROTAC molecules targeting various proteins of interest.

Applications in Scientific Research:

  • Targeted Protein Degradation: By incorporating a target protein binding domain into the PROTAC molecule, researchers can achieve selective degradation of specific proteins, aiding in the study of their function and potential therapeutic development [].
  • Validation of Drug Targets: PROTACs based on E3 Ligase Ligand-Linker Conjugate 9 can help validate the essentiality of target proteins in cellular processes and disease development [].
  • Chemical Biology Studies: These conjugates offer valuable tools to probe protein-protein interactions and understand the cellular mechanisms regulating protein degradation [].

E3 ligase Ligand-Linker Conjugates 9 is a synthetic compound designed for use in the field of targeted protein degradation, particularly within the framework of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a ligand for E3 ubiquitin ligases and a linker that facilitates the connection between the ligand and the target protein. Specifically, E3 ligase Ligand-Linker Conjugates 9 incorporates a (S,R,S)-AHPC based Von Hippel-Lindau (VHL) ligand and a six-unit polyethylene glycol (PEG) linker, characterized by its halogen group connector. The compound is noted for its ability to induce the degradation of green fluorescent protein-HaloTag7 in cell-based assays, showcasing its potential utility in research applications focused on protein regulation and degradation mechanisms .

That typically involve coupling agents or linkers that facilitate the formation of stable bonds between the two components.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.
  • These methods highlight the importance of both organic synthesis and polymer chemistry in producing effective PROTAC compounds .

    E3 ligase Ligand-Linker Conjugates 9 exhibits significant biological activity by promoting targeted protein degradation. In experimental settings, it has been shown to effectively degrade proteins such as green fluorescent protein-HaloTag7. This property is particularly valuable in cancer research, where it can be employed to target and degrade oncogenic proteins, thereby inhibiting tumor growth. The ability to selectively induce degradation of specific proteins allows for precise manipulation of cellular pathways, making this compound a powerful tool in therapeutic development .

    The synthesis of E3 ligase Ligand-Linker Conjugates 9 involves several steps:

    • Preparation of Ligand: The (S,R,S)-AHPC ligand is synthesized through established organic chemistry methods that involve chiral synthesis techniques.
    • Linker Construction: The PEG linker is created by polymerization processes that yield various lengths of polyethylene glycol chains.
    • Conjugation: The ligand and linker are then conjugated through

    E3 ligase Ligand-Linker Conjugates 9 has several notable applications:

    • Targeted Protein Degradation: It is primarily used in research focused on targeted protein degradation via PROTAC technology.
    • Cancer Research: The compound can be utilized to degrade oncogenic proteins, offering potential therapeutic strategies against various cancers.
    • Biochemical Studies: It serves as a tool for studying protein interactions and cellular signaling pathways by enabling controlled degradation of specific proteins .

    Interaction studies involving E3 ligase Ligand-Linker Conjugates 9 typically focus on its binding affinity and efficacy in inducing protein degradation. These studies often employ techniques such as:

    • Fluorescence Resonance Energy Transfer (FRET): To monitor interactions between the conjugate and target proteins.
    • Western Blot Analysis: To assess the levels of target proteins before and after treatment with E3 ligase Ligand-Linker Conjugates 9.
    • Cell Viability Assays: To evaluate the biological impact of induced protein degradation on cell survival.

    Such studies help elucidate the mechanisms by which this compound exerts its effects at a molecular level .

    E3 ligase Ligand-Linker Conjugates 9 can be compared with other similar compounds used in PROTAC technology. Here are some notable examples:

    Compound NameCAS NumberUnique Features
    E3 ligase Ligand-Linker Conjugate 111835705-61-7Incorporates different E3 ligase ligands for varied targets .
    cIAP1 Ligand-Linker Conjugate 9Not specifiedTargets inhibitors of apoptosis, providing alternative pathways for degradation .
    Thalidomide-O PEG4 Propionic Acid2353563-50-3Utilizes thalidomide as a ligand, known for its immunomodulatory effects .

    E3 ligase Ligand-Linker Conjugates 9 stands out due to its specific use of VHL as a ligand combined with a PEG linker, which enhances solubility and cellular uptake while maintaining effective binding to target proteins. This unique combination allows for tailored applications in both cancer therapy and biochemical research, differentiating it from other conjugates that may focus on different E3 ligases or utilize different linkers .

    XLogP3

    3.5

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    3

    Exact Mass

    826.3953431 g/mol

    Monoisotopic Mass

    826.3953431 g/mol

    Heavy Atom Count

    56

    Dates

    Modify: 2024-04-14
    [1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

    Explore Compound Types